2-(7-hydroxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Overview
Description
2-(7-Hydroxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a coumarin derivative known for its significant biological and pharmaceutical properties. Coumarins are a class of naturally occurring phenolic compounds that exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the reaction of 7-hydroxy-6-methoxy-4-methyl-2H-chromen-2-one with cyanoacetates in the presence of a base such as piperidine. The reaction typically proceeds under mild conditions, yielding the desired coumarin derivative.
Esterification: Another common method is the esterification of 7-hydroxy-6-methoxy-4-methyl-2H-chromen-2-one with carboxylic acids or their derivatives in the presence of a catalyst like triethylamine.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a quinone derivative.
Reduction: Reduction of the carbonyl group at the 2-position can yield a corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Quinone Derivatives: Resulting from the oxidation of the hydroxyl group.
Alcohols: Formed by the reduction of the carbonyl group.
Substituted Coumarins: Resulting from electrophilic substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Employed in the development of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. It may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Coumarin: The parent compound of 2-(7-hydroxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid.
Esculetin: Another coumarin derivative with similar biological activities.
Ferulic Acid: A phenolic acid with antioxidant properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Its hydroxyl and methoxy groups at specific positions enhance its antioxidant and anti-inflammatory properties compared to other coumarin derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(7-hydroxy-6-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-6-7-3-11(18-2)9(14)5-10(7)19-13(17)8(6)4-12(15)16/h3,5,14H,4H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYOTFAECVTODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166124 | |
Record name | 2H-1-Benzopyran-3-acetic acid, 7-hydroxy-6-methoxy-4-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001166124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338937-21-5 | |
Record name | 2H-1-Benzopyran-3-acetic acid, 7-hydroxy-6-methoxy-4-methyl-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338937-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-3-acetic acid, 7-hydroxy-6-methoxy-4-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001166124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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